molecular formula C11H16ClN B8606693 3-(6-Chlorohexyl)pyridine CAS No. 88940-84-5

3-(6-Chlorohexyl)pyridine

Cat. No. B8606693
M. Wt: 197.70 g/mol
InChI Key: ZMOUIZCFHTYMLG-UHFFFAOYSA-N
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Patent
US04551460

Procedure details

A solution of 22 g of 6-(3-pyridyl)hexanol in 100 ml of chloroform was cooled in an ice bath and treated with a solution of 21.9 g of thionyl chloride in 50 ml of chloroform. The reaction mixture was allowed to warm to room temperature over 1 hour, was heated to a bath temperature of 60° C. for 1 hour and was concentrated. The residue was taken up in chloroform, washed with saturated potassium carbonate, dried, and evaporated. The residue was distilled to give 20.5 g (84%) of 6-(3-pyridyl)hexylchloride, bp 180°-190° C./0.15 mm.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
21.9 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]O)[CH:2]=1.S(Cl)([Cl:16])=O>C(Cl)(Cl)Cl>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][Cl:16])[CH:2]=1

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
N1=CC(=CC=C1)CCCCCCO
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
21.9 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to a bath temperature of 60° C. for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
WASH
Type
WASH
Details
washed with saturated potassium carbonate
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)CCCCCCCl
Measurements
Type Value Analysis
AMOUNT: MASS 20.5 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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